Dacinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dacinostat, also known as LAQ824, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins. Histones are the spools around which DNA is wrapped, and acetylation of histones loosens the DNA packaging, making it more accessible for transcription (gene expression) []. By inhibiting HDACs, dacinostat increases histone acetylation, potentially leading to the activation of genes that suppress cancer cell growth or promote cell death.

Dacinostat, also known as NVP-LAQ824, is a potent and selective inhibitor of histone deacetylases (HDACs). It is derived from 4-aminomethylcinnamic hydroxamic acid and has been developed by Novartis. Dacinostat functions by interfering with the normal deacetylation processes of histones, leading to increased acetylation levels in histone proteins, which in turn can alter gene expression patterns associated with various cellular processes, including apoptosis and differentiation .

Dacinostat's mechanism of action is centered on its role as an HDAC inhibitor []. HDACs remove acetyl groups from histone proteins, which can affect how tightly DNA is packaged within the cell []. By inhibiting HDAC activity, Dacinostat may influence gene expression by altering chromatin structure [].

Dacinostat primarily acts through the inhibition of HDAC enzymes. The mechanism involves binding to the zinc ion in the catalytic site of HDACs, thereby preventing the removal of acetyl groups from lysine residues on histones. This inhibition leads to a more relaxed chromatin structure, promoting transcriptional activation of genes involved in cell cycle regulation and apoptosis . The chemical structure of Dacinostat allows it to effectively compete with substrates for binding at the active site of HDACs.

Dacinostat exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis in lung cancer cells and enhance the expression of tumor suppressor genes such as p21. The compound has demonstrated efficacy in preclinical models for several types of cancer, including hematological malignancies and solid tumors . Its ability to modulate gene expression through histone acetylation makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant cancer types.

The synthesis of Dacinostat involves several key steps:

- Starting Material: The synthesis begins with 4-aminomethylcinnamic acid.

- Hydroxamic Acid Formation: The carboxylic acid group is converted into a hydroxamic acid by reacting with hydroxylamine.

- Purification: The product is purified using techniques such as crystallization or chromatography to obtain Dacinostat in its pure form.

The synthetic route is designed to maximize yield and purity, ensuring that the final product retains its inhibitory properties against HDACs .

Dacinostat is primarily being investigated for its potential use in oncology. It is currently under Phase III clinical trials for the treatment of various cancers, including multiple myeloma and solid tumors. Its mechanism as a pan-selective HDAC inhibitor positions it as a valuable agent in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics . Additionally, Dacinostat may have applications in other diseases where epigenetic modulation is beneficial, such as neurodegenerative disorders.

Interaction studies have revealed that Dacinostat can enhance the effects of other anticancer agents. For instance, it has been shown to work synergistically with proteasome inhibitors and other chemotherapeutic drugs, leading to increased apoptosis in cancer cells. Furthermore, studies indicate that Dacinostat may alter the pharmacokinetics of co-administered drugs by influencing their metabolism through HDAC inhibition .

Several compounds share structural or functional similarities with Dacinostat. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Vorinostat (SAHA) | Histone deacetylase inhibitor | First HDAC inhibitor approved by FDA |

| Panobinostat | Pan-HDAC inhibitor | Effective against resistant tumors |

| Belinostat | Histone deacetylase inhibitor | Used in combination therapies |

| Trichostatin A | Histone deacetylase inhibitor | Natural product with broad-spectrum activity |

Dacinostat stands out due to its selectivity and potency as a pan-HDAC inhibitor, demonstrating unique efficacy profiles in various preclinical studies compared to these other compounds .

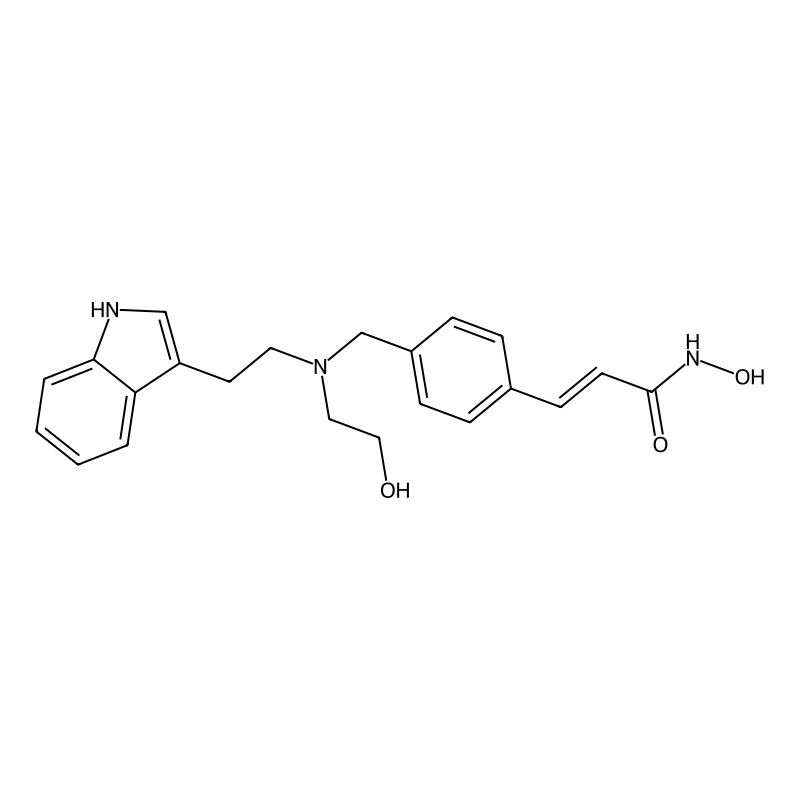

Dacinostat, also known by its systematic IUPAC name (E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)(2-(1H-indol-3-yl)ethyl)amino]methyl]phenyl]prop-2-enamide, is a synthetic small molecule with the molecular formula C22H25N3O3 and a molecular weight of 379.45 g/mol. Its structure features three primary components:

- A hydroxamic acid group (-NH-OH) critical for histone deacetylase (HDAC) inhibition.

- A cinnamic acid backbone with a propenamide linker.

- An indole-containing side chain linked via a tertiary amine.

The E-configuration of the propenamide double bond is essential for maintaining biological activity. The indole moiety and hydroxamate group contribute to its ability to interact with zinc-dependent HDAC enzymes.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.45 g/mol |

| Stereochemistry | E-configuration of propenamide group |

| Functional Groups | Hydroxamic acid, indole, tertiary amine, cinnamic acid backbone |

Physical Properties

Dacinostat is a light yellow to yellow crystalline solid with a melting point of 100–103°C. It exhibits limited solubility in aqueous solutions but is soluble in polar organic solvents:

Its density is 1.29 g/cm³, and the predicted pKa is 8.81, reflecting the weakly basic nature of the tertiary amine. The compound shows UV/Vis absorption maxima at 210 nm and 265 nm, consistent with its conjugated π-system.

Chemical Properties

As a hydroxamate-based HDAC inhibitor, dacinostat chelates zinc ions in the enzyme’s active site, disrupting deacetylation of histone lysine residues. Key reactivity includes:

- Hydroxamate-Zinc Interaction: The hydroxamic acid group binds Zn²⁺ with high affinity (IC50 = 32 nM for HDAC).

- pH-Dependent Stability: Stable in DMSO at -20°C for years but degrades in aqueous solutions within 24 hours.

- Stereospecificity: The E-isomer is >100-fold more potent than the Z-configuration.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 100–103°C |

| Solubility (DMSO) | 40 mg/mL |

| Density | 1.29 g/cm³ |

| pKa | 8.81 |

| UV/Vis λmax | 210 nm, 265 nm |

Dacinostat, also known as LAQ824 or NVP-LAQ824, is a hydroxamic acid-derived histone deacetylase inhibitor with potent pan-HDAC activity [1] [2] [3]. The compound functions as a zinc-dependent enzyme inhibitor that targets multiple classes of histone deacetylases through direct binding to the catalytic zinc ion present in the active site of these enzymes [1] [4]. Dacinostat demonstrates remarkable potency with an overall HDAC inhibition IC50 of 32 nanomolar [2] [3] [5] [6], making it one of the most potent HDAC inhibitors in its class.

The biochemical mechanism of dacinostat centers on its ability to chelate the zinc ion (Zn2+) that is essential for HDAC enzymatic activity [4] [7]. This zinc coordination is achieved through the hydroxamic acid functional group, which forms bidentate coordination bonds with the zinc center, effectively blocking substrate access and rendering the enzyme catalytically inactive [1] [4]. The compound exhibits broad-spectrum activity against Class I, Class IIa, and Class IIb histone deacetylases, distinguishing it from more selective inhibitors that target specific HDAC subtypes [1] [8] [9].

Molecular Target Specificity and Potency

HDAC Isoform Selectivity

Dacinostat demonstrates exceptional potency against Class I histone deacetylases, with particularly strong activity against HDAC1 and HDAC2. The compound exhibits IC50 values ranging from 2.6 to 9 nanomolar against HDAC1 [10] [6], making it among the most potent inhibitors of this critical epigenetic regulator. Against HDAC2 and HDAC3, dacinostat maintains activity in the low nanomolar range [11], confirming its classification as a pan-Class I inhibitor.

The compound also effectively inhibits Class II histone deacetylases, including HDAC6 and other Class IIb enzymes [11]. This broad-spectrum activity is particularly significant because it enables dacinostat to simultaneously modulate both nuclear histone modifications and cytoplasmic protein acetylation, resulting in comprehensive effects on cellular regulation [12] [13].

Zinc Binding Mechanism

The hydroxamic acid moiety of dacinostat functions as a zinc-binding group that coordinates directly with the catalytic zinc ion in the HDAC active site [4] [7]. This interaction occurs through the formation of a chelate complex where both the hydroxamic acid oxygen and nitrogen atoms participate in zinc coordination, creating a stable inhibitor-enzyme complex [7]. The zinc coordination is essential for the compound's inhibitory activity, as mutation or removal of the zinc cofactor completely abolishes both the binding affinity and inhibitory potency of dacinostat [4].

Studies using molecular dynamics simulations have confirmed that dacinostat forms stable interactions within the HDAC active site channel, with the hydroxamic acid group positioned optimally for zinc chelation while the aromatic linker region makes favorable interactions with hydrophobic residues lining the substrate-binding tunnel [14].

Transcriptional Regulation Mechanisms

p21 Promoter Activation

One of the most well-characterized biochemical mechanisms of dacinostat involves its ability to activate the p21 gene promoter [2] [15] [16]. The compound induces transcriptional activation of the p21WAF1/CIP1 gene with an AC50 value of 0.30 micromolar [2] [6], leading to increased expression of this critical cell cycle inhibitor protein.

The mechanism of p21 activation involves dacinostat-mediated histone hyperacetylation at the p21 gene locus, which results in chromatin relaxation and enhanced accessibility for transcriptional machinery [15] [16]. Specifically, the compound promotes acetylation of histone H3 and H4 residues within the p21 promoter region, creating a more permissive chromatin environment that facilitates binding of transcriptional activators [17] [4].

Research has demonstrated that p21 induction by dacinostat occurs through Sp1-dependent mechanisms, where the inhibitor enhances the binding and transcriptional activity of Sp1 transcription factors at specific binding sites within the p21 promoter [18]. This mechanism appears to be independent of p53 status, as dacinostat can effectively induce p21 expression in both p53-positive and p53-negative cancer cell lines [15].

Chromatin Remodeling Effects

Dacinostat induces extensive histone hyperacetylation throughout the genome, with particularly pronounced effects on histone H3 and H4 acetylation levels [19] [20] [4]. This hyperacetylation occurs through the compound's ability to block histone deacetylase activity while leaving histone acetyltransferase activity intact, resulting in a shift in the equilibrium toward increased histone acetylation [4].

The chromatin remodeling effects extend beyond core histones to include acetylation of non-histone proteins that serve as HDAC substrates [21] [20]. This includes critical regulatory proteins such as transcription factors, DNA repair proteins, and signaling molecules that are normally regulated through reversible acetylation [1] [4].

Heat Shock Protein 90 Modulation

HSP90 Acetylation Mechanism

Dacinostat exerts significant effects on Heat Shock Protein 90 (HSP90) through promotion of its acetylation [21] [20] [12]. The compound induces hyperacetylation of multiple lysine residues within HSP90, including the critical K294 residue in the middle domain that serves as a key regulatory site for chaperone function [21].

The acetylation of HSP90 by dacinostat treatment results in conformational changes that impair the chaperone's ability to bind ATP, co-chaperones such as p23, and client proteins [21] [20]. This functional impairment leads to the destabilization and subsequent proteasomal degradation of numerous HSP90 client proteins, including critical oncogenic proteins such as Her2, Akt, and various kinases [12] [22].

Client Protein Degradation

The dacinostat-induced acetylation of HSP90 triggers a cascade of events leading to client protein degradation [21] [12]. Acetylated HSP90 loses its ability to maintain client proteins in their active conformations, resulting in their misfolding and targeting for ubiquitin-mediated proteasomal degradation [22].

This mechanism has particular relevance for cancer therapy, as many oncogenic proteins depend on HSP90 for their stability and function. Dacinostat treatment effectively reduces the levels of multiple oncogenic client proteins simultaneously, providing a mechanism for broad anticancer activity [21] [20].

Cell Cycle and Apoptotic Mechanisms

G2/M Cell Cycle Arrest

Dacinostat induces robust cell cycle arrest at the G2/M phase in both cancer cell lines and normal cells [19] [23]. This arrest occurs through multiple mechanisms involving the modulation of key cell cycle regulatory proteins. The compound affects the expression and phosphorylation status of cyclins, cyclin-dependent kinases, and checkpoint proteins that control progression through the cell cycle [23] [24].

The G2/M arrest induced by dacinostat is associated with DNA damage checkpoint activation, as evidenced by increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks [25]. This suggests that the compound may interfere with DNA repair processes or directly cause DNA damage through its effects on chromatin structure [25].

Apoptosis Induction Mechanisms

Beyond cell cycle effects, dacinostat potently induces apoptosis in cancer cells through both intrinsic and extrinsic pathways [19] [26]. The compound activates multiple caspases, including caspase-3, caspase-8, and caspase-9, leading to the characteristic biochemical and morphological features of programmed cell death [26].

The apoptotic response involves modulation of Bcl-2 family proteins, with dacinostat treatment resulting in decreased expression of anti-apoptotic proteins such as Bcl-2 and increased expression of pro-apoptotic proteins such as Bax and Bad [26] [27]. This shift in the balance of apoptotic regulators facilitates mitochondrial membrane permeabilization and the release of cytochrome c, which activates the intrinsic apoptotic pathway [26].

c-Myc Oncogene Regulation

Transcriptional Suppression of c-Myc

Dacinostat demonstrates potent ability to downregulate c-Myc expression at the transcriptional level [19] [28]. This downregulation occurs rapidly following compound treatment and is sustained for extended periods, making it a key mechanism underlying the compound's anticancer activity [28].

The suppression of c-Myc appears to occur through direct effects on chromatin structure at the c-Myc gene locus, where dacinostat treatment alters histone acetylation patterns and reduces the binding of transcriptional activators [28] [29]. This mechanism is particularly important in cancer cells that exhibit c-Myc overexpression, as the downregulation of this critical oncogene can trigger growth arrest and apoptosis [28].

Downstream Signaling Effects

The dacinostat-mediated downregulation of c-Myc has extensive downstream effects on cellular metabolism, proliferation, and survival pathways [28] [30]. c-Myc normally functions as a master regulator of cellular growth and metabolism, controlling the expression of hundreds of target genes involved in protein synthesis, energy metabolism, and cell cycle progression [30].

By suppressing c-Myc expression, dacinostat effectively disrupts these critical cellular processes, leading to metabolic reprogramming and reduced proliferative capacity [28]. This mechanism appears to be particularly effective in hematologic malignancies and solid tumors that depend on high c-Myc expression for their survival and growth [28].

Metabolic and Thermogenic Effects

UCP1 and Thermogenic Gene Activation

Recent research has revealed that dacinostat can activate thermogenic gene expression, particularly the uncoupling protein 1 (UCP1) gene [31] [32]. This activation occurs through histone H3 lysine 27 acetylation at the UCP1 gene locus, which promotes chromatin accessibility and facilitates binding of thermogenic transcription factors [31].

The compound also induces expression of PGC1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha), a key regulator of mitochondrial biogenesis and thermogenic gene expression [31] [32]. This dual activation of UCP1 and PGC1α results in enhanced thermogenic capacity and increased energy expenditure in adipose tissue [31].

Metabolic Reprogramming

The thermogenic effects of dacinostat extend beyond simple gene activation to include metabolic reprogramming of cellular energy utilization [31]. Treatment with the compound results in increased oxygen consumption, enhanced fatty acid oxidation, and elevated heat production, indicating a fundamental shift toward thermogenic metabolism [31] [32].

These metabolic effects appear to be mediated through PKA-dependent signaling pathways, where dacinostat treatment enhances protein kinase A activity and promotes phosphorylation of key metabolic enzymes and transcription factors involved in thermogenesis [32] [33].

[Image:1]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Schwarz K, Romanski A, Puccetti E, Wietbrauk S, Vogel A, Keller M, Scott JW, Serve H, Bug G. The deacetylase inhibitor LAQ824 induces notch signalling in haematopoietic progenitor cells. Leuk Res. 2011 Jan;35(1):119-25. doi: 10.1016/j.leukres.2010.06.024. Epub 2010 Jul 31. PubMed PMID: 20674020.

3: Cho YS, Whitehead L, Li J, Chen CH, Jiang L, Vögtle M, Francotte E, Richert P, Wagner T, Traebert M, Lu Q, Cao X, Dumotier B, Fejzo J, Rajan S, Wang P, Yan-Neale Y, Shao W, Atadja P, Shultz M. Conformational refinement of hydroxamate-based histone deacetylase inhibitors and exploration of 3-piperidin-3-ylindole analogues of dacinostat (LAQ824). J Med Chem. 2010 Apr 8;53(7):2952-63. doi: 10.1021/jm100007m. PubMed PMID: 20205394.

4: Vo DD, Prins RM, Begley JL, Donahue TR, Morris LF, Bruhn KW, de la Rocha P, Yang MY, Mok S, Garban HJ, Craft N, Economou JS, Marincola FM, Wang E, Ribas A. Enhanced antitumor activity induced by adoptive T-cell transfer and adjunctive use of the histone deacetylase inhibitor LAQ824. Cancer Res. 2009 Nov 15;69(22):8693-9. doi: 10.1158/0008-5472.CAN-09-1456. Epub 2009 Oct 27. PubMed PMID: 19861533; PubMed Central PMCID: PMC2779578.

5: Ellis L, Bots M, Lindemann RK, Bolden JE, Newbold A, Cluse LA, Scott CL, Strasser A, Atadja P, Lowe SW, Johnstone RW. The histone deacetylase inhibitors LAQ824 and LBH589 do not require death receptor signaling or a functional apoptosome to mediate tumor cell death or therapeutic efficacy. Blood. 2009 Jul 9;114(2):380-93. doi: 10.1182/blood-2008-10-182758. Epub 2009 Apr 21. PubMed PMID: 19383971.

6: de Bono JS, Kristeleit R, Tolcher A, Fong P, Pacey S, Karavasilis V, Mita M, Shaw H, Workman P, Kaye S, Rowinsky EK, Aherne W, Atadja P, Scott JW, Patnaik A. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors. Clin Cancer Res. 2008 Oct 15;14(20):6663-73. doi: 10.1158/1078-0432.CCR-08-0376. PubMed PMID: 18927309.

7: Chung YL, Troy H, Kristeleit R, Aherne W, Jackson LE, Atadja P, Griffiths JR, Judson IR, Workman P, Leach MO, Beloueche-Babari M. Noninvasive magnetic resonance spectroscopic pharmacodynamic markers of a novel histone deacetylase inhibitor, LAQ824, in human colon carcinoma cells and xenografts. Neoplasia. 2008 Apr;10(4):303-13. PubMed PMID: 18392140; PubMed Central PMCID: PMC2288545.

8: Cuneo KC, Fu A, Osusky K, Huamani J, Hallahan DE, Geng L. Histone deacetylase inhibitor NVP-LAQ824 sensitizes human nonsmall cell lung cancer to the cytotoxic effects of ionizing radiation. Anticancer Drugs. 2007 Aug;18(7):793-800. PubMed PMID: 17581301.

9: Kato Y, Salumbides BC, Wang XF, Qian DZ, Williams S, Wei Y, Sanni TB, Atadja P, Pili R. Antitumor effect of the histone deacetylase inhibitor LAQ824 in combination with 13-cis-retinoic acid in human malignant melanoma. Mol Cancer Ther. 2007 Jan;6(1):70-81. PubMed PMID: 17237267.

10: Leyton J, Alao JP, Da Costa M, Stavropoulou AV, Latigo JR, Perumal M, Pillai R, He Q, Atadja P, Lam EW, Workman P, Vigushin DM, Aboagye EO. In vivo biological activity of the histone deacetylase inhibitor LAQ824 is detectable with 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography. Cancer Res. 2006 Aug 1;66(15):7621-9. PubMed PMID: 16885362.